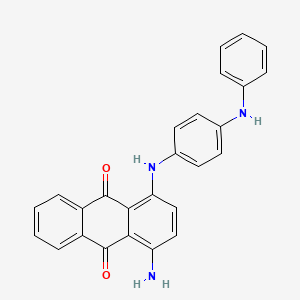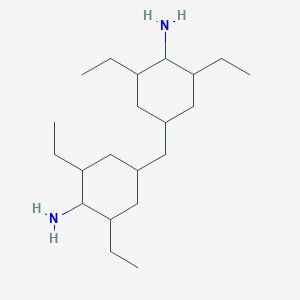
1-Cyclopropyl-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-ethynylbenzene is an organic compound with the molecular formula C11H10. It is characterized by the presence of a cyclopropyl group and an ethynyl group attached to a benzene ring. This compound is a solid, typically appearing as white to light yellow crystals or powder. It is soluble in various organic solvents but has low solubility in water .
Vorbereitungsmethoden
1-Cyclopropyl-4-ethynylbenzene can be synthesized through organic synthesis methods. One common approach involves the reaction of an ethynyl compound with a corresponding cyclopropyl compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and ethynyl groups.
Biology: Researchers use this compound to study the effects of cyclopropyl and ethynyl groups on biological systems, including enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-4-ethynylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding affinity and specificity. The ethynyl group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect molecular pathways involved in metabolic processes and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Propyl-4-ethynylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-methylbenzene: Contains a methyl group instead of an ethynyl group.
1-Cyclopropyl-4-ethynylcyclohexane: Features a cyclohexane ring instead of a benzene ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of both cyclopropyl and ethynyl groups, which contribute to its distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H10 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-cyclopropyl-4-ethynylbenzene |
InChI |
InChI=1S/C11H10/c1-2-9-3-5-10(6-4-9)11-7-8-11/h1,3-6,11H,7-8H2 |
InChI-Schlüssel |
WREBXCVYHWKUML-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


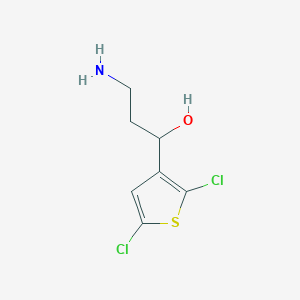
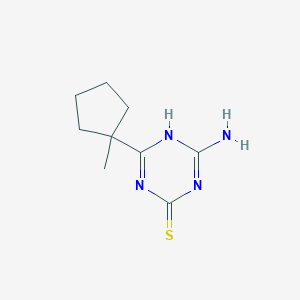
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
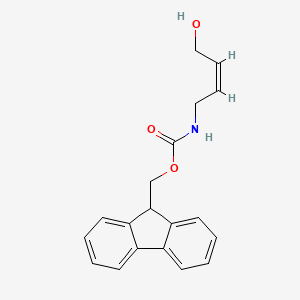
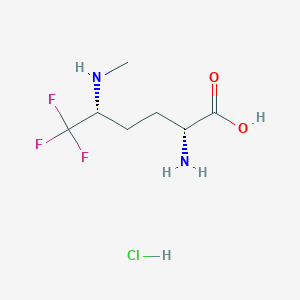

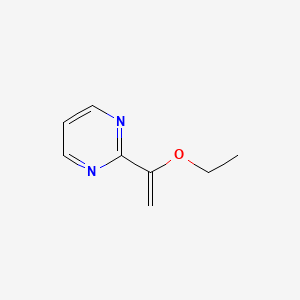
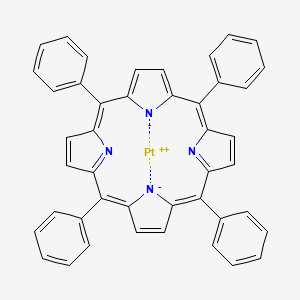
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
